![molecular formula C7H8N4S B12935911 {[4-(Methylamino)pyrimidin-5-yl]sulfanyl}acetonitrile CAS No. 62756-72-3](/img/no-structure.png)
{[4-(Methylamino)pyrimidin-5-yl]sulfanyl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-(Methylamino)pyrimidin-5-yl]sulfanyl}acetonitrile is an organic compound that features a pyrimidine ring substituted with a methylamino group at the 4-position and a sulfanyl group at the 5-position, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Methylamino)pyrimidin-5-yl]sulfanyl}acetonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloro-5-methylaminopyrimidine with thiourea to introduce the sulfanyl group, followed by the reaction with acetonitrile under basic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
{[4-(Methylamino)pyrimidin-5-yl]sulfanyl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[4-(Methylamino)pyrimidin-5-yl]sulfanyl}acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {[4-(Methylamino)pyrimidin-5-yl]sulfanyl}acetonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the sulfanyl and nitrile groups can form covalent bonds with nucleophilic sites on proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their inhibitory activity against protein kinases and have applications in cancer therapy.
Uniqueness
{[4-(Methylamino)pyrimidin-5-yl]sulfanyl}acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of a pyrimidine ring with a sulfanyl and nitrile group is relatively rare, making this compound a valuable scaffold for the development of new drugs and materials.
Properties
| 62756-72-3 | |
Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
2-[4-(methylamino)pyrimidin-5-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C7H8N4S/c1-9-7-6(12-3-2-8)4-10-5-11-7/h4-5H,3H2,1H3,(H,9,10,11) |
InChI Key |
ZHUWEWYTUUSXRD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=NC=C1SCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


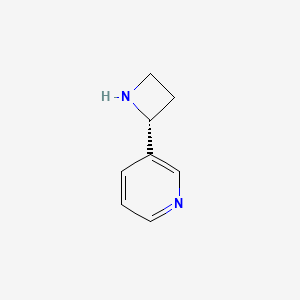
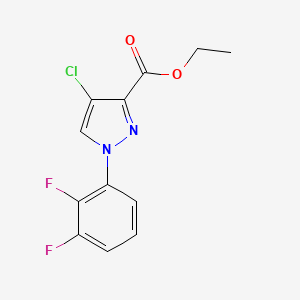

![2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide](/img/structure/B12935841.png)

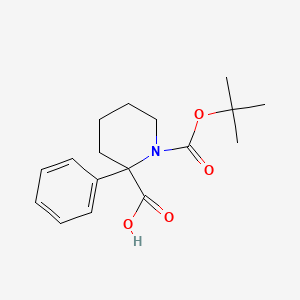
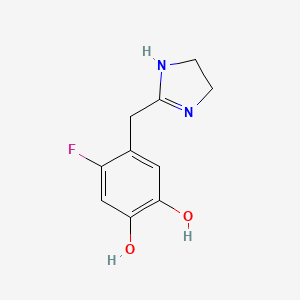
![2-(4'-Butyl[1,1'-biphenyl]-4-yl)pyrimidine-5-carbonitrile](/img/structure/B12935882.png)
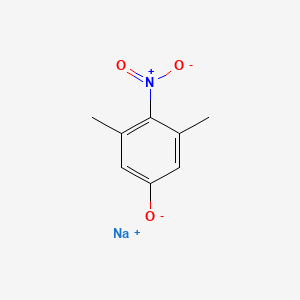
![Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino-](/img/structure/B12935916.png)
